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Compound Name:
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An In-Depth Technical Guide to (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid
Topic: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid CAS Number: 126120-87-4

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and process development scientists. It delves into the core attributes of (2,2-
Difluorobenzol[d]dioxol-4-yl)boronic acid, a sophisticated building block increasingly pivotal in
the landscape of modern drug discovery. The narrative moves beyond simple data presentation
to explain the underlying chemical principles and strategic considerations for its use, ensuring a
deep and actionable understanding for the practicing scientist.

Introduction: A Molecule of Strategic Importance

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid, identified by its CAS Number 126120-87-4, is a
specialized organoboron compound that merges three structurally significant motifs into a
single, powerful reagent.[1][2][3] Its utility in pharmaceutical research is not accidental but a
direct consequence of its deliberate design:

e The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily
serving as an essential partner in palladium-catalyzed cross-coupling reactions, most notably
the Suzuki-Miyaura coupling.[4][5] Boronic acids are valued for their stability, low toxicity, and
the generally benign nature of their byproducts.[5][6]
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e The Benzodioxole Core: This heterocyclic system is a recognized "privileged scaffold” in
medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] It often
serves as a bioisosteric replacement for catechol rings, improving pharmacokinetic
properties.

o The Gem-Difluoro Group: The introduction of a CF2 group onto the dioxolane ring is a critical
modification. This group acts as a non-hydrolyzable mimic of a carbonyl or ether linkage,
significantly enhancing metabolic stability.[8] Furthermore, the strong electron-withdrawing
nature of fluorine atoms modulates the electronic properties of the entire molecule,
influencing pKa, lipophilicity, and molecular interactions.[8]

The convergence of these three features makes (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid a
high-value intermediate for synthesizing complex molecular architectures with desirable drug-
like properties.

Physicochemical Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is fundamental to its
effective application. The key properties of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid are
summarized below.

Property Value Source
CAS Number 126120-87-4 [1]12113]
Molecular Formula C7HsBF204 [3]
Molecular Weight 201.92 g/mol [3]
Boiling Point 299°C at 760 mmHg [2]
Density 1.58 g/cm3 [2]
Appearance TyF;caIIy an off-white to white N/A
soli

Commercial suppliers confirm the identity and purity of this reagent using standard analytical
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance
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Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
[9]

The Causality of the Gem-Difluoro Group: The presence of the CF2 moiety significantly lowers
the pKa of the boronic acid compared to its non-fluorinated analog due to the powerful
inductive electron-withdrawing effect of the fluorine atoms. This enhanced acidity can influence
the kinetics of the transmetalation step in Suzuki-Miyaura coupling.[6] It also increases
lipophilicity (LogP), a critical parameter in drug design that affects solubility, permeability, and
plasma protein binding.[8]

Synthesis and Purification Workflow

While numerous commercial suppliers offer this reagent, understanding its synthesis provides
insight into potential impurities and informs handling protocols. A common and logical
laboratory-scale synthesis proceeds from 4-bromo-2,2-difluorobenzo[d]dioxole.

Experimental Protocol: Synthesis of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid

¢ Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, thermometer, and argon inlet, add 4-bromo-2,2-difluorobenzo[d]dioxole (1.0 eq).

o Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

e Cooling: Cool the solution to -78°C using a dry ice/acetone bath. The low temperature is
critical to prevent side reactions and ensure the stability of the organometallic intermediate.

 Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the
internal temperature below -70°C. This step generates the highly reactive aryllithium species.
The choice of n-BuLi is standard for efficient lithium-halogen exchange on aryl bromides.

o Borylation: After stirring for 30 minutes at -78°C, add triisopropyl borate (B(O-iPr)s, 1.5 eq)
dropwise. The borate ester acts as the electrophile, "trapping” the aryllithium to form a
boronate ester intermediate. Using a slight excess ensures complete conversion.

e Quench and Hydrolysis: Allow the reaction to warm slowly to room temperature overnight.
Quench the reaction by carefully adding aqueous hydrochloric acid (1 M) until the solution is
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acidic (pH ~2). Vigorous stirring for 1-2 hours hydrolyzes the boronate ester to the desired
boronic acid.

o Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate under reduced pressure. The crude product is
typically purified by recrystallization from an appropriate solvent system (e.g., water or an
ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.

n-BuLi, THF B(O-iPr)s Aqueous HC
G-Bromo-z,z-difluorobenzo[d]dioxole Aryliithium Intermediate 28T »{ Boronate Ester TOYSS)_p| (2,2-Difluorobenzo[d]dioxol-4-yl)boronic ac@

Click to download full resolution via product page

Caption: Synthetic pathway for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling

The primary utility of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid is as a nucleophilic partner in
the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of
the most powerful and versatile methods for constructing carbon-carbon bonds, particularly
between sp2-hybridized centers.[5][10]

The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

o Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar-X),
inserting itself into the carbon-halogen bond to form a high-valent Palladium(ll) intermediate.
[11]

o Transmetalation: This is the key step where the boronic acid participates. The organic moiety
(the 2,2-difluorobenzodioxol group) is transferred from the boron atom to the palladium
center, displacing the halide. This step requires a base (e.g., K2COs, Cs2CO:s) to activate the
boronic acid, forming a more nucleophilic "ate" complex.[11][12]
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e Reductive Elimination: The two organic groups on the palladium complex couple and are
expelled, forming the new C-C bond in the final product. This step regenerates the
catalytically active Pd(0) species, allowing the cycle to continue.[11]

Ar' = (2,2-Difluorobenzo[d]dioxol-4-yl)

Transmetalation ~ /
(Ar'-B(OH)2, Base) //

Reductive Elimination

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Sample Experimental Protocol: Suzuki-Miyaura Coupling

o Reagent Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodotoluene, 1.0 eq),
(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (1.2 eq), and a base such as potassium
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carbonate (K2COs, 2.0 eq). The slight excess of the boronic acid ensures complete
consumption of the potentially more expensive aryl halide.

o Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPhs)a (1-5 mol%). The choice
of catalyst and ligand is crucial and depends on the reactivity of the coupling partners.

e Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
The aqueous phase is essential for the action of many inorganic bases. Degas the mixture
thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can
deactivate the palladium catalyst.

e Reaction: Heat the mixture to a temperature between 80-100°C and monitor the reaction
progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic
solvent. The combined organic layers are washed, dried, and concentrated. The final product
is purified via flash column chromatography.

Applications in Drug Discovery

The true value of (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid lies in its application as a
strategic building block for molecules of therapeutic interest.

» Metabolic Blocking: The gem-difluoro group is a bioisostere of a methylene ether but is
resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This is a common
strategy to improve a drug candidate's half-life and reduce the formation of reactive
metabolites.

e Modulation of Receptor Interactions: The electron-withdrawing nature of the
difluorobenzodioxole ring can alter the electronic landscape of a molecule, potentially
enhancing its binding affinity to a biological target through modified hydrogen bonding or
dipole interactions.

o Scaffold Hopping and Analogue Synthesis: This reagent allows for the rapid synthesis of
analog libraries. By coupling it with a diverse set of aryl or heteroaryl halides, chemists can
systematically explore the structure-activity relationship (SAR) of a lead compound,
optimizing for potency, selectivity, and pharmacokinetic properties.[13]
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Boronic acids and benzodioxole derivatives have been incorporated into compounds with a
wide range of biological activities, including anticancer, antibacterial, and antiviral properties,
highlighting the vast potential for this specific building block.[6][7][14]

Handling and Storage

As with all boronic acids, proper handling is essential to maintain the reagent's integrity.

o Storage: (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid should be stored in a cool, dry, and
well-ventilated area, away from moisture and strong oxidizing agents. Some suppliers
recommend cold-chain transportation and storage to prevent potential degradation.[1]

« Stability: Boronic acids can undergo self-condensation (dehydration) to form boroxines,
especially upon heating or prolonged storage. While this process is often reversible under
reaction conditions, it can affect the stoichiometry of the reaction. Using freshly opened or
properly stored material is always recommended.

o Safety: Standard laboratory personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn when handling this compound.

Conclusion

(2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid (CAS: 126120-87-4) is far more than a simple
chemical intermediate. It is a highly engineered tool for modern medicinal chemistry. Its unique
combination of a reactive boronic acid handle, a privileged benzodioxole core, and a
metabolically robust gem-difluoro group provides an efficient pathway to novel chemical entities
with enhanced drug-like properties. A thorough understanding of its synthesis, properties, and
reactivity, particularly within the context of the Suzuki-Miyaura coupling, empowers researchers
to fully leverage its potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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